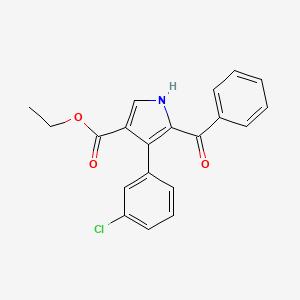
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester is a complex organic compound with a unique structure that combines a pyrrole ring with benzoyl and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of ethyl 4-methyl-1H-pyrrole-3-carboxylate. This intermediate is then subjected to a series of reactions, including formylation using the Vilsmeier reagent, followed by further functionalization to introduce the benzoyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-methyl-1H-pyrrole-3-carboxylate
- 1-cyclopropyl-4-methylpyrrole-3-carboxylic acid ethyl ester
- 2-bromo-5-iodo-4-methyl-pyrrole-3-carboxylic acid ethyl ester
Uniqueness
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
619335-24-9 |
|---|---|
Fórmula molecular |
C20H16ClNO3 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
ethyl 5-benzoyl-4-(3-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16ClNO3/c1-2-25-20(24)16-12-22-18(19(23)13-7-4-3-5-8-13)17(16)14-9-6-10-15(21)11-14/h3-12,22H,2H2,1H3 |
Clave InChI |
JWPINHMVJUTAFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=C1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



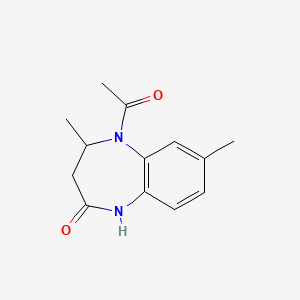
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)

![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)

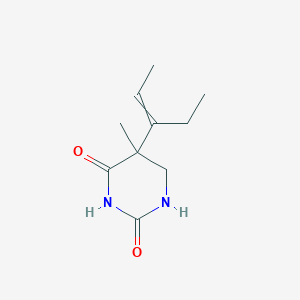
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
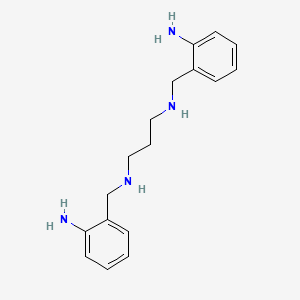
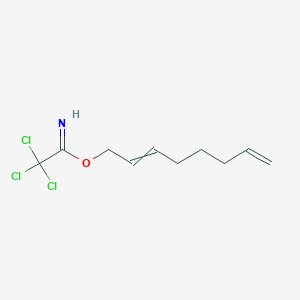
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
